molecular formula C32H32FN3OS B2827397 N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide CAS No. 671201-10-8

N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide

Cat. No.: B2827397
CAS No.: 671201-10-8
M. Wt: 525.69
InChI Key: FXAMGZTXCIPALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((4-Benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide is a benzamide derivative featuring a cyclopenta[b]thiophen core substituted with a benzhydrylpiperazine moiety and a 4-fluorobenzamide group.

Properties

IUPAC Name

N-[3-[(4-benzhydrylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32FN3OS/c33-26-16-14-25(15-17-26)31(37)34-32-28(27-12-7-13-29(27)38-32)22-35-18-20-36(21-19-35)30(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-6,8-11,14-17,30H,7,12-13,18-22H2,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAMGZTXCIPALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Substituent Variations

The target compound’s cyclopenta[b]thiophen core is modified at the 3-position with a benzhydrylpiperazine-methyl group. Key analogs and their substituent differences include:

Compound Name R1 (Position 3) R2 (Benzamide) Key Features
Target Compound Benzhydrylpiperazine-methyl 4-Fluoro High lipophilicity from benzhydrylpiperazine; potential CNS activity
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide Cyano 2-Fluoro Electron-withdrawing cyano group; reduced steric bulk
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidinylsulfonyl)benzamide Cyano 4-Bromo, 3-Sulfonyl Sulfonyl group enhances polarity; bromo increases molecular weight
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride Thiophen-2-yl (on phenyl ring) Protonated amine (HCl salt) improves solubility; aryl-thiophen conjugation

Key Observations :

  • The benzhydrylpiperazine group in the target compound introduces significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to cyano or sulfonyl analogs .
  • Fluorine at the benzamide position (4-fluoro in the target vs.
  • Sulfonyl and bromo groups in increase molecular weight and polarity, which could influence pharmacokinetic properties.
Spectral Data:
  • IR Spectroscopy :
    • The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in .
    • Absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the thione tautomer, consistent with triazole derivatives in .
  • NMR :
    • The benzhydrylpiperazine group would show aromatic proton signals (δ 7.2–7.5 ppm) and piperazine methylene peaks (δ 2.5–3.5 ppm), similar to alkylated triazoles in .

Physicochemical and Pharmacological Properties

Property Target Compound Analog Analog
Molecular Weight ~570 g/mol (estimated) ~340 g/mol ~510 g/mol
LogP High (benzhydrylpiperazine) Moderate (cyano, fluoro) Moderate (sulfonyl, bromo)
Solubility Low (lipophilic groups) Moderate (cyano, HCl salt in ) Low (sulfonyl, bromo)
Melting Point Not reported Not reported Not reported

Notes:

  • The HCl salt in improves solubility compared to the neutral target compound.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the cyclopenta[b]thiophene core. Key steps include:

  • Amide coupling : Use coupling agents like EDCI or HOBt for introducing the 4-fluorobenzamide moiety.
  • Piperazine substitution : React the thiophene intermediate with benzhydrylpiperazine under nucleophilic conditions.
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility and reaction efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity product .

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and piperazine-methyl connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtained. SHELXL is particularly robust for small-molecule crystallography .

Q. What standard assays are used to evaluate the compound’s solubility and stability in preclinical studies?

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy .
  • Stability : Accelerated stability testing under varied pH (1–9) and temperatures (4–40°C), monitored by HPLC .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s electronic structure and interaction with biological targets?

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying regions of electrophilic/nucleophilic reactivity .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with receptors like GPCRs or kinases, leveraging the benzhydrylpiperazine group’s flexibility .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Dose-response normalization : Compare IC50_{50} values across cell lines (e.g., HEK293 vs. HeLa) using standardized protocols .
  • Metabolite profiling : LC-MS/MS to identify off-target interactions or metabolic byproducts that may explain variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Core modifications : Replace the cyclopenta[b]thiophene with dihydrothieno[3,2-b]pyrrole to assess ring size impact on activity .
  • Substituent screening : Test analogs with varying fluorobenzamide substituents (e.g., Cl, CF3_3) to enhance lipophilicity or metabolic stability .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Kinase profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Q. How can crystallographic data address discrepancies in predicted vs. observed molecular conformations?

  • Twinning analysis : Use SHELXD for structure solution in cases of twinned crystals .
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric strain .

Methodological Notes

  • Avoid commercial databases : Focus on peer-reviewed synthesis protocols and computational tools (e.g., Multiwfn, SHELX) .
  • Data reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.